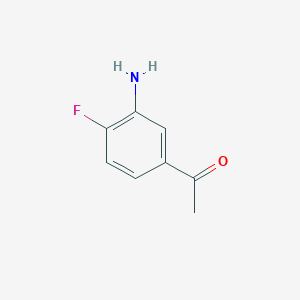

3'-Amino-4'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKSDHOQKVTGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442339 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-82-6 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Amino-4'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3'-Amino-4'-fluoroacetophenone: Synthesis, Analysis, and Applications in Drug Discovery

Foreword: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges.[1] 3'-Amino-4'-fluoroacetophenone (CAS No. 2002-82-6) stands as a testament to the utility of fluorinated building blocks. This versatile intermediate, featuring a reactive amino group, a strategically placed fluorine atom, and a ketone functionality, serves as a critical precursor in the synthesis of a range of bioactive molecules, from potent antibiotics to novel anti-inflammatory and analgesic agents.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, analytical characterization, and key applications of this important compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring the quality and reproducibility of experimental outcomes.

Core Properties

This compound is typically a white to brown crystalline powder under standard conditions.[1][2] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2002-82-6 | [2][3] |

| Molecular Formula | C₈H₈FNO | [2][3] |

| Molecular Weight | 153.16 g/mol | [2][3] |

| Melting Point | 69 - 73 °C | [2] |

| Boiling Point | 289.6 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Appearance | White to brown powder/crystal | [1][2] |

| Solubility | Soluble in methanol and other common organic solvents. | [1] |

| pKa | 2.02 ± 0.10 (Predicted) |

Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis provides the definitive structural confirmation of this compound. A combination of NMR and mass spectrometry serves as a self-validating system to ensure the identity and purity of the material.

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals influenced by the interplay of the amino, fluoro, and acetyl substituents on the aromatic ring.

-

¹H NMR Interpretation: The proton NMR spectrum will reveal distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the amine protons. The aromatic region will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methyl protons will appear as a singlet, typically downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The amine protons will present as a broad singlet.

-

¹³C NMR Interpretation: The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon will have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds. The methyl carbon will appear at the most upfield region of the spectrum.[4][5][6][7]

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.

-

Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak [M]⁺• is expected at m/z 153. A prominent fragment will likely correspond to the loss of a methyl radical ([M-15]⁺) to form a stable acylium ion at m/z 138. Further fragmentation may involve the loss of carbon monoxide ([M-15-28]⁺) at m/z 110. The acetyl cation at m/z 43 is also an expected fragment.[8][9][10]

Synthesis of this compound: A Detailed Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 4'-fluoro-3'-nitroacetophenone. This method is favored for its high yield, selectivity, and relatively clean reaction profile.

Reaction Scheme

Caption: Synthetic route to this compound.

Causality Behind Experimental Choices

-

Choice of Catalyst (Raney® Nickel): While other hydrogenation catalysts like Palladium on Carbon (Pd/C) are effective for nitro group reduction, Raney® Nickel is often preferred for substrates containing aromatic halogens.[11] Pd/C can sometimes catalyze dehalogenation (removal of the fluorine atom) as an undesired side reaction. Raney® Nickel offers excellent activity for nitro reduction while minimizing the risk of C-F bond cleavage, thus ensuring higher purity of the desired product.[11][12][13][14]

-

Choice of Solvent (Methanol or Ethanol): Low molecular weight alcohols like methanol or ethanol are ideal solvents for this reaction. They effectively dissolve the starting material and the product, are relatively inert under the reaction conditions, and can be easily removed post-reaction.

-

Reaction Conditions (Pressure and Temperature): The hydrogenation is typically carried out under pressure to increase the concentration of hydrogen gas in the solution, thereby accelerating the reaction rate. A moderately elevated temperature is used to enhance the catalytic activity without promoting side reactions.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, where successful execution relies on careful adherence to anhydrous conditions and proper handling of the pyrophoric catalyst.

-

Reactor Setup: In a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator), charge the reactor vessel with 4'-fluoro-3'-nitroacetophenone and absolute ethanol or methanol.

-

Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add a catalytic amount of Raney® Nickel (typically as a 50% slurry in water). Caution: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. Always handle it as a slurry or under an inert atmosphere.[14]

-

Inerting the System: Seal the reactor and purge the system several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C).

-

Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing the catalyst should not be allowed to dry, as it can ignite. It should be quenched with water immediately after filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain a high-purity crystalline solid.

-

Analytical Methodologies for Quality Control

Robust analytical methods are essential to ensure the purity of this compound and to identify any potential process-related impurities or degradation products. HPLC and GC-MS are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC is the method of choice for determining the purity and assay of this compound.

Caption: General workflow for HPLC analysis.

-

Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column. Its nonpolar nature is well-suited for retaining and separating moderately polar aromatic compounds like this compound from potential impurities.

-

Mobile Phase (Acetonitrile/Water with Buffer): A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. The ratio can be adjusted to control the retention time of the analyte. The addition of a buffer (e.g., phosphate or acetate) is crucial to control the pH of the mobile phase. Since the analyte has a basic amino group, maintaining a consistent pH ensures reproducible retention times and good peak shape by suppressing the ionization of the amine.

-

Detector (UV): this compound possesses a chromophore (the substituted benzene ring) that absorbs UV light, making UV detection a simple and robust method for its quantification.

-

Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase. For example, Mobile Phase A: 0.1% phosphoric acid in water; Mobile Phase B: Acetonitrile. Filter and degas both phases.

-

Standard and Sample Preparation:

-

Standard: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile/water) to a known concentration.

-

Sample: Prepare the sample to be tested at approximately the same concentration as the standard.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or λmax)

-

Gradient Program: A typical gradient might start with a higher percentage of aqueous phase and ramp up the organic phase to elute more nonpolar impurities.

-

-

Analysis and Data Interpretation: Inject the standard and sample solutions. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of the known concentration standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

-

Column (5% Phenyl-methylpolysiloxane): A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good separation for a wide range of aromatic compounds based on their boiling points and polarity.[15]

-

Injection Mode (Split/Splitless): Splitless injection is typically used for trace analysis to ensure that the entire sample volume is transferred to the column, maximizing sensitivity.

-

Temperature Programming: A temperature ramp is used to first elute highly volatile components at a lower temperature, followed by an increase in temperature to elute less volatile compounds like this compound and any higher-boiling impurities.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Conditions:

-

Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector Temperature: 250 °C

-

Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

-

-

Data Analysis: Identify peaks in the total ion chromatogram. The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification.

Applications in Pharmaceutical Development

The unique combination of functional groups in this compound makes it a highly valuable intermediate in the synthesis of various pharmaceuticals.

Keystone Intermediate in the Synthesis of Linezolid

Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[2] this compound is a critical precursor in many synthetic routes to 3-fluoro-4-morpholinylaniline, a key building block for Linezolid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asdlib.org [asdlib.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of a Fluorinated Intermediate

<An In-depth Technical Guide to 3'-Amino-4'-fluoroacetophenone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 2002-82-6), a key chemical intermediate in the pharmaceutical and material science industries. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, reactivity profile, and primary applications. Emphasis is placed on the rationale behind experimental procedures and the strategic importance of this molecule in modern drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile building block.

This compound, also known as 1-(3-amino-4-fluorophenyl)ethanone, is an aromatic ketone that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its structure is characterized by an acetophenone core substituted with both an amino group and a fluorine atom. This unique combination of functional groups imparts desirable reactivity and properties, making it a valuable precursor for more complex molecules.[1]

The presence of the fluorine atom is particularly noteworthy. In medicinal chemistry, the strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors.[1][3] The amino group provides a reactive handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the construction of diverse molecular scaffolds. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory agents and analgesics.[1] Beyond pharmaceuticals, its properties are also leveraged in material science and biochemical research.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physicochemical data for this compound.

Chemical Structure and Identifiers

-

Synonyms: 4-Acetyl-2-aminofluorobenzene, 3-Amino-4-fluoroacetophenone, 4'-fluoro-3'-aminoacetophenone[4][6][7]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established literature procedures for the reduction of an aromatic nitro group. [8] Objective: To synthesize this compound from 4'-Fluoro-3'-nitroacetophenone.

Materials:

-

4'-Fluoro-3'-nitroacetophenone (39 g)

-

Methanol (390 ml)

-

Raney-Nickel catalyst (slurry)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation reactor

Procedure:

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 39 g of 4'-Fluoro-3'-nitroacetophenone and 390 ml of methanol.

-

Catalyst Addition: Carefully add the Raney-Nickel catalyst to the mixture under an inert atmosphere. The amount of catalyst is typically 5-10% by weight of the starting material, but should be optimized.

-

Scientist's Note: Raney-Nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent like water or methanol.

-

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor to 20 atm with hydrogen.

-

Reaction Conditions: Heat the mixture to 40°C while stirring vigorously to ensure efficient gas-liquid mixing and contact with the catalyst.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to check for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel catalyst.

-

Trustworthiness Check: It is crucial to keep the Celite pad and the filtered catalyst wet with solvent at all times to prevent ignition upon exposure to air.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Objective: To purify the crude product obtained from the synthesis.

Rationale: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Procedure:

-

Solvent Selection: Based on polarity, a solvent system like ethanol/water or isopropanol could be effective. This requires empirical testing.

-

Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

The dual functionality of the amino and fluoro-substituted acetophenone core makes this molecule a valuable synthon.

Caption: Key reactivity pathways for this compound.

Key Reactions

-

N-Acylation/Alkylation: The primary amino group is nucleophilic and readily reacts with electrophiles like acyl chlorides or alkyl halides to form amides and secondary/tertiary amines, respectively. This is a common first step in building more complex molecular architectures.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide variety of functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions.

-

Condensation Reactions: The methyl group of the acetophenone moiety can undergo condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form chalcones. Chalcones are themselves important precursors for flavonoids and other heterocyclic systems. [9][10]

Applications in Drug Discovery and Research

This compound is a cornerstone intermediate for a range of bioactive molecules.

-

Pharmaceutical Intermediates: It is a documented building block for analgesics and anti-inflammatory drugs. [1]Its structure can be found in the backbone of various kinase inhibitors and other targeted therapies where the fluorophenyl group contributes to favorable drug-like properties.

-

Biochemical Probes: The compound's structure can be incorporated into fluorescent probes for imaging applications or used in studies of enzyme inhibition and receptor binding. [1]* Material Science: It finds application in the development of advanced polymers and coatings due to its unique chemical properties that can enhance durability and performance. [1]

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazard Identification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319). [6][11]* Precautionary Measures:

-

Handle in a well-ventilated area. [12] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11][13] * Avoid formation of dust and aerosols. [12] * Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][12]Keep away from incompatible materials.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive amino group, a synthetically versatile ketone, and the advantageous properties imparted by a fluorine atom makes it an invaluable asset in pharmaceutical development, biochemical research, and material science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful chemical entities.

References

-

Synthesis of 3'-amino-4'-fluoro-acetophenone - PrepChem.com. (URL: [Link])

-

4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc. (URL: [Link])

-

CAS No : 2002-82-6 | Product Name : 1-(3-Amino-4-fluorophenyl)ethanone | Pharmaffiliates. (URL: [Link])

-

Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2002-82-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-FLUORO-3-AMINO-ACETOPHENONE CAS#: 2002-82-6 [amp.chemicalbook.com]

- 5. 1-(3-Amino-4-fluorophenyl)ethanone AldrichCPR 2002-82-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. prepchem.com [prepchem.com]

- 9. ossila.com [ossila.com]

- 10. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs | MDPI [mdpi.com]

- 11. This compound | 2002-82-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.fr [fishersci.fr]

3'-Amino-4'-fluoroacetophenone molecular weight and formula

An In-depth Technical Guide to 3'-Amino-4'-fluoroacetophenone: A Core Intermediate in Modern Drug Discovery

Introduction

This compound is a highly functionalized aromatic ketone that has emerged as a critical building block in the landscape of pharmaceutical and chemical research. Its strategic combination of an acetyl group, an amino moiety, and a fluorine atom on a benzene ring provides a unique platform for synthetic diversification. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound, delving into its fundamental properties, synthesis, applications, and handling. The presence of the fluorine atom is of particular significance, as its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, bioavailability, and binding affinity.[1][2] This document serves as a senior-level resource, elucidating the scientific principles and practical methodologies associated with this versatile compound.

Core Molecular Profile and Physicochemical Properties

The identity and fundamental characteristics of a chemical compound are the bedrock of its application. This compound is defined by a specific set of identifiers and physical properties that dictate its behavior in chemical reactions and its handling requirements.

Key Identifiers and Properties

The compound's essential data is summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO | [1][3][4][5][6][7] |

| Molecular Weight | 153.16 g/mol | [1][6] |

| CAS Number | 2002-82-6 | [1][3][4][5][8] |

| Appearance | White to brown powder or crystalline solid | [1][6][8][9] |

| Purity | Typically ≥98% (by GC) | [1][6][8] |

Structure and Nomenclature

The structure consists of an acetophenone core substituted with an amino group at the 3' position and a fluorine atom at the 4' position. This specific arrangement of functional groups is key to its reactivity.

-

Systematic Name: 1-(3-Amino-4-fluorophenyl)ethanone

-

Common Synonyms: 4-Fluoro-3-aminoacetophenone, 4-Acetyl-2-aminofluorobenzene[4][5][7]

Physicochemical Data

These properties are crucial for designing experimental conditions, such as reaction temperature and solvent selection.

| Property | Value | Source(s) |

| Melting Point | 69 - 73 °C | [1][8][9] |

| Boiling Point | 289.6 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 128.9 ± 21.8 °C | [4] |

The relatively high boiling point is characteristic of aromatic ketones, while the melting point defines it as a solid at room temperature, simplifying handling and storage. The fluorine and amino groups contribute to the molecule's polarity.

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the selective reduction of its nitro precursor, 4'-Fluoro-3'-nitroacetophenone. This transformation is a cornerstone reaction in industrial and laboratory settings.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4'-fluoro-3'-nitroacetophenone to this compound using a Raney-Nickel catalyst.[10]

Materials:

-

4'-Fluoro-3'-nitroacetophenone (1 mole equivalent)

-

Methanol (as solvent)

-

Raney-Nickel (catalytic amount)

-

Hydrogen Gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 4'-fluoro-3'-nitroacetophenone and methanol. The solvent volume should be sufficient to create a slurry that can be effectively agitated (e.g., 10 mL of methanol per gram of starting material).[10]

-

Catalyst Addition: Carefully add the Raney-Nickel catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon). Raney-Nickel is pyrophoric and must be handled with care.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas, to remove all oxygen.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to approximately 20 atm and heat the mixture to 40 °C.[10]

-

Monitoring: Maintain the reaction under constant agitation. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filtration: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be further purified by recrystallization to achieve high purity.

Workflow and Mechanistic Rationale

The choice of a catalytic hydrogenation process is driven by its high efficiency and selectivity. Raney-Nickel is a preferred catalyst for the reduction of nitro groups due to its high activity and cost-effectiveness. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the transfer of hydrogen atoms leads to the stepwise reduction of the nitro group to an amino group without affecting the ketone or the aromatic ring.

Caption: Role as a precursor in a generalized drug synthesis pathway.

Spectroscopic Characterization (Anticipated)

While specific spectra require empirical measurement, the expected spectroscopic signatures of this compound can be reliably predicted based on its structure.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with coupling patterns influenced by the amino and fluoro substituents. A singlet corresponding to the three protons of the methyl group (CH₃) would appear in the upfield region (around 2.5 ppm). The amino group protons (NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (typically >190 ppm). The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key absorption bands would include a strong peak for the carbonyl (C=O) stretch (around 1660-1680 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), and a C-F stretching band (around 1200-1300 cm⁻¹).

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Hazards: this compound is known to cause skin irritation (H315) and serious eye irritation (H319). [4][9]* Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat (P280). [4][9] * Wash hands and exposed skin thoroughly after handling (P264). [4][9] * In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338). [4][9] * If skin irritation occurs, seek medical advice (P332 + P313). [9]* Storage: Store at room temperature in a dry, well-ventilated area. [1]

-

References

-

Specifications of this compound - Capot Chemical. [Link]

-

Synthesis of 3'-amino-4'-fluoro-acetophenone - PrepChem.com. [Link]

-

Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

-

Structure and dynamics of 3′-aminoacetophenone and 4′-aminoacetophenone from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

4-Fluoroacetophenone - SpectraBase. [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. capotchem.cn [capotchem.cn]

- 4. echemi.com [echemi.com]

- 5. 2002-82-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 4-FLUORO-3-AMINO-ACETOPHENONE CAS#: 2002-82-6 [amp.chemicalbook.com]

- 8. This compound | 2002-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 2002-82-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Melting Point of 3'-Amino-4'-fluoroacetophenone: A Critical Quality Attribute in Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Physical Constant

3'-Amino-4'-fluoroacetophenone, a key building block in organic synthesis, holds significant value in the pharmaceutical industry. Its structural motifs are integral to the development of various bioactive molecules, including anti-inflammatory and analgesic agents.[1] In the rigorous landscape of drug development, understanding and accurately characterizing the physicochemical properties of such intermediates is paramount. The melting point, often perceived as a basic physical constant, transcends this simple definition to become a critical quality attribute (CQA). It serves as a primary indicator of purity, identity, and the solid-state properties of a given batch, directly influencing downstream processability, stability, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive examination of the melting point of this compound, detailing not just the reported values but also the scientific rationale behind its precise determination and its profound implications in a research and development setting.

Physicochemical Properties of this compound

A summary of essential data for this compound is presented below. The melting point is a focal point of this guide, with multiple sources corroborating a narrow range, indicative of a well-characterized compound.

| Property | Value | Source(s) |

| CAS Number | 2002-82-6 | [1][2] |

| Molecular Formula | C₈H₈FNO | [1][2] |

| Molecular Weight | 153.16 g/mol | [1] |

| Melting Point | 69 - 73 °C | [1] |

| 70 - 72 °C | [2][3][4] | |

| Appearance | White to brown powder or crystal | [1] |

| Purity | ≥98% (by GC) | [1] |

| Boiling Point | ~290 °C | [2][4] |

The Critical Role of Melting Point in a Pharmaceutical Context

For a compound like this compound, the melting point is a cornerstone of its analytical profile for several key reasons:

-

Indicator of Purity: A sharp melting range (typically < 2 °C) is a strong indicator of high purity. The presence of impurities disrupts the crystal lattice of the solid, typically causing a depression and broadening of the melting range. For a synthetic intermediate, confirming a sharp melting point provides confidence in the efficacy of the purification process and ensures that downstream reactions are not compromised by contaminants.

-

Identification and Quality Control: The melting point serves as a rapid and cost-effective method for identity confirmation. In a manufacturing setting, it is a routine quality control test to ensure batch-to-batch consistency. A deviation from the established melting point range immediately flags a potential issue with the material's identity or purity.

-

Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can have distinct melting points, solubilities, and stabilities. An unexpected melting point may indicate the presence of a different, potentially less stable or less soluble, polymorphic form, which can have significant consequences for the final drug product's bioavailability and shelf-life.

-

Informing Downstream Process Development: Knowledge of the melting point is crucial for designing subsequent synthetic steps. It dictates the maximum temperature for drying processes to avoid degradation or phase changes and is a key parameter in the development of crystallization and purification protocols.

Authoritative Protocol for Melting Point Determination (Capillary Method)

The following protocol describes a self-validating system for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure scientific rigor.

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Apparatus Calibration (Trustworthiness Pillar):

-

Action: Prior to sample analysis, verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the expected melting point of the sample (e.g., Benzophenone, 48-50°C and Caffeine, 235-237.5°C).

-

Causality: This step is non-negotiable for generating trustworthy data. It ensures that the instrument's temperature sensor and feedback loop are accurate, making the resulting measurement traceable and reliable.

-

-

Sample Preparation (Expertise Pillar):

-

Action: Ensure the this compound sample is completely dry. If necessary, dry under vacuum at a temperature well below the expected melting point (e.g., 40°C) for several hours.

-

Causality: The presence of residual solvent can act as an impurity, leading to a significant depression and broadening of the melting range. This step eliminates a common source of experimental error.

-

Action: Place a small amount of the dry sample onto a clean watch glass and grind it into a fine, uniform powder using a spatula or mortar and pestle.

-

Causality: A fine powder ensures uniform packing in the capillary tube, which is critical for efficient and consistent heat transfer from the heating block to the entire sample mass.

-

-

Capillary Tube Packing:

-

Action: Tap the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Causality: Over-filling the tube can lead to a large thermal gradient across the sample, resulting in a broad, inaccurate melting range. A tightly packed, small sample size is the standard for reproducible results.

-

-

Instrumental Analysis:

-

Action: Set the starting temperature of the apparatus to approximately 5-10°C below the expected melting point (e.g., 60°C). Set the heating ramp rate to 1-2°C per minute.

-

Causality: A slow ramp rate is crucial for allowing the system to maintain thermal equilibrium between the heating block, the thermometer, and the sample. A fast ramp rate will cause the sample's temperature to lag behind the instrument's reading, leading to an erroneously high and broad melting range.

-

Action: Insert the packed capillary tube into the apparatus. Initiate the heating program.

-

-

Data Observation and Reporting:

-

Action: Observe the sample closely through the magnified viewing port. Record the temperature at which the first drop of liquid appears (the onset point). Continue heating and record the temperature at which the last solid particle melts, resulting in a clear liquid meniscus (the clear point).

-

Causality: Reporting the melting point as a range from the onset to the clear point provides the most complete and accurate description of the phase transition. This range, not a single number, reflects the sample's purity.

-

Action: Report the result as a melting range. For example: 70.5 - 71.8 °C .

-

By adhering to this self-validating protocol, researchers can generate highly reliable and reproducible melting point data, ensuring the quality and integrity of their work in the demanding field of drug development.

References

Sources

3'-Amino-4'-fluoroacetophenone solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3'-Amino-4'-fluoroacetophenone in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

This compound is a pivotal building block in modern organic synthesis, particularly valued as a key intermediate in the development of novel pharmaceutical agents, including anti-inflammatory drugs and analgesics.[1] Its molecular architecture, featuring an aromatic ring substituted with an amino group, a fluoro group, and an acetyl moiety, provides a unique combination of reactivity and physicochemical properties. For the synthetic chemist and drug development professional, a thorough understanding of this compound's solubility is not merely academic; it is a critical parameter that dictates solvent selection for reactions, dictates the efficiency of purification and crystallization processes, and profoundly influences formulation strategies.

This guide moves beyond a simple recitation of data. It is designed to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and then provide robust, field-proven protocols for generating precise, reliable solubility data in your own laboratory.

Section 1: Physicochemical Profile and Theoretical Solubility Considerations

To predict how this compound will behave in various solvents, we must first understand its intrinsic properties. The molecule's structure is a tale of two competing characteristics: a largely nonpolar aromatic core and highly polar functional groups.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2002-82-6 | [1][2] |

| Molecular Formula | C₈H₈FNO | [1][3] |

| Molecular Weight | 153.16 g/mol | [1] |

| Appearance | White to brown crystalline powder | [1][4] |

| Melting Point | 69 - 73 °C | [1] |

| pKa | 2.02 ± 0.10 (Predicted) | [3] |

| XLogP3 | 1.03 (Predicted) | [2] |

| Polar Surface Area (PSA) | 43.09 Ų | [2] |

The "Like Dissolves Like" Principle Applied

The adage "like dissolves like" is the foundational principle for predicting solubility.[5][6] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polar Characteristics: The presence of the primary amine (-NH₂) group allows for hydrogen bond donation. The carbonyl oxygen (C=O), the fluorine atom (-F), and the amine nitrogen can all act as hydrogen bond acceptors. These features suggest a strong affinity for polar solvents, particularly those capable of hydrogen bonding (polar protic solvents).

-

Nonpolar Characteristics: The benzene ring is inherently nonpolar and will engage in favorable π-π stacking interactions with aromatic solvents and van der Waals forces with nonpolar aliphatic solvents.

-

Acid-Base Properties: The amino group imparts basic character. Therefore, in acidic aqueous solutions, it can be protonated to form a highly polar ammonium salt (R-NH₃⁺), drastically increasing its solubility in water. This is a critical consideration for extractions and pH-dependent formulations.

Thermodynamic Drivers of Solubility

Solubility is an equilibrium process governed by thermodynamics.[6][7] The overall Gibbs free energy change (ΔG) for dissolution must be negative. This is a function of the enthalpy (ΔH) and entropy (ΔS) of solution.

-

Enthalpy (ΔH): Energy is required to break the solute-solute bonds in the crystal lattice and the solvent-solvent intermolecular forces. Energy is released when new solute-solvent bonds are formed. For most solids dissolving in a liquid, this process is endothermic (ΔH > 0), meaning that solubility will increase with temperature, in accordance with Le Châtelier's Principle.[8][9]

-

Entropy (ΔS): Dissolution typically leads to an increase in disorder as the highly ordered crystal lattice breaks down, resulting in a positive entropy change which favors the dissolution process.[6]

Section 2: Predicted Qualitative Solubility Profile

While extensive quantitative data is not widely published, we can construct a robust predictive profile based on the structural analysis above and by analogy to similar compounds like 4-aminoacetophenone and 3'-fluoroacetophenone.[10][11]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar -NH₂, C=O, and -F groups.[10] |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the polar functional groups of the solute.[10] |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[10] |

| Ethers | Diethyl Ether, THF | Sparingly to Moderately Soluble | These solvents are less polar than ketones or alcohols but can still act as hydrogen bond acceptors. The nonpolar aromatic ring contributes to solubility here.[11] |

| Aromatic | Toluene | Sparingly Soluble | Favorable π-π stacking interactions between the solvent and the solute's phenyl ring are the primary driver.[10] |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Very Sparingly Soluble | The large mismatch in polarity between the solvent and the solute's polar functional groups prevents effective solvation. |

| Aqueous | Water (Neutral pH) | Sparingly Soluble | The polar groups allow for some interaction, but the nonpolar aromatic ring limits overall solubility.[12] |

| Aqueous Acid | 5% HCl | Soluble | The basic amino group will be protonated to form a highly water-soluble ammonium salt.[11] |

| Aqueous Base | 5% NaOH | Sparingly Soluble | No significant acid-base reaction is expected to enhance solubility. |

Section 3: Experimental Determination of Solubility

The following protocols provide a systematic approach to move from qualitative screening to precise quantitative measurement. As a Senior Application Scientist, I stress that meticulous technique is paramount for generating trustworthy and reproducible data.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening method is designed to quickly verify the predictions in Table 2 and identify suitable solvents for further quantitative analysis.

Methodology:

-

Preparation: Label a series of clean, dry small test tubes or 1.5 mL vials, one for each solvent to be tested.

-

Solute Addition: Add approximately 10-20 mg of this compound to each vial.

-

Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 10-20 seconds.

-

Observation: Visually inspect for complete dissolution. Record the result as "Insoluble" (no dissolution), "Sparingly Soluble" (partial dissolution), or "Soluble" (complete dissolution).[13][14] For aqueous solutions, test the pH with litmus paper to confirm acidic or basic properties.[14]

Protocol 2: Quantitative Solubility by the Equilibrium Method

This protocol determines the thermodynamic equilibrium solubility, which is the definitive measure of a compound's maximum dissolved concentration at a given temperature.[15]

Principle: An excess of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and its concentration is measured analytically.

Caption: Workflow for quantitative equilibrium solubility determination.

Detailed Methodology:

-

Sample Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50 mg). The key is to ensure undissolved solid will remain at equilibrium.[16]

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.[17] A kinetic study (measuring concentration at 24h, 48h, and 72h) is recommended to validate the equilibration time; equilibrium is reached when the concentration no longer increases.

-

Phase Separation: Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment.

-

Sample Extraction & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or nylon) to remove all undissolved micro-particulates.[17] This step is critical to avoid artificially high results.

-

Quantification: Analyze the concentration of the clear, saturated filtrate using a pre-validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: A faster but less specific method. It is suitable if the compound has a unique absorbance maximum (λmax) and the solvent does not interfere. A calibration curve is also required.[16]

-

Gravimetric Analysis: A known volume of the filtrate is transferred to a pre-weighed dish, the solvent is slowly evaporated, and the dish is re-weighed. This method is simple but less precise and only suitable for non-volatile solutes and volatile solvents.[17]

-

-

Calculation: The solubility (S) is calculated from the measured concentration (C) and any dilution factor (DF) used during analysis: S = C × DF .[16] Results should be reported in units such as mg/mL or mol/L at the specified temperature.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.[12] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[12]

-

Storage: Keep in a tightly sealed container in a dry, cool, and well-ventilated place. Keep in a dark place.[3][18]

Conclusion

This compound possesses a nuanced solubility profile driven by the interplay of its polar functional groups and nonpolar aromatic core. While it exhibits predictable solubility in polar organic solvents and acidic aqueous solutions, precise quantitative data is essential for process optimization and robust drug development. The experimental protocols detailed in this guide provide a reliable framework for researchers to generate this critical data in-house. By combining a theoretical understanding of its physicochemical properties with rigorous experimental technique, scientists can confidently select appropriate solvent systems to unlock the full synthetic potential of this valuable compound.

References

- Source: vertexaisearch.cloud.google.

- Source: en.wikipedia.

- Source: arizona.

- Source: chemicalbook.

- Source: chemimpex.

- Source: echemi.

- Title: Thermodynamic vs.

- Title: How To Determine Solubility Of Organic Compounds?

- Source: ncbi.nlm.nih.

- Source: chem.libretexts.

- Source: jove.

- Source: ucalgary.

- Source: cymitquimica.

- Title: this compound | 2002-82-6 | Tokyo Chemical Industry (India) Pvt. Ltd.

- Title: 1.

- Source: benchchem.

- Source: fishersci.

- Source: benchchem.

- Source: benchchem.

- Source: alfa-chemistry.

- Source: sigmaaldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 4-FLUORO-3-AMINO-ACETOPHENONE CAS#: 2002-82-6 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. Video: Solubility - Concept [jove.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solubility [chem.fsu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. This compound | 2002-82-6 [sigmaaldrich.com]

1H NMR and 13C NMR spectra of 3'-Amino-4'-fluoroacetophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3'-Amino-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel compounds and intermediates is a critical step in the discovery pipeline.[3][4] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in the synthesis of various bioactive molecules.[5] By dissecting its spectral features, we aim to provide a comprehensive reference that combines theoretical principles with practical, field-proven insights for unambiguous compound verification.

Introduction: The Structural Significance of this compound

This compound (C₈H₈FNO) is a substituted acetophenone derivative whose structural features—an aromatic amine, a fluorine atom, and a methyl ketone group—make it a versatile intermediate in organic synthesis.[5] The presence and relative positions of these functional groups are crucial for its reactivity and its ability to be incorporated into larger, more complex pharmaceutical agents.

NMR spectroscopy serves as the gold standard for confirming the identity, purity, and detailed structure of such molecules in solution.[1][2] This guide will navigate the interpretation of its one-dimensional ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts and coupling patterns that define its unique spectral fingerprint.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is the foundation for accurate spectral assignment. We will adhere to IUPAC nomenclature for the analysis of this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Foundational Principles: Chemical Shift and Spin-Spin Coupling

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like C=O and F) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like NH₂) "shield" protons, moving their signals upfield (to a lower ppm value).

-

Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences the magnetic fields of adjacent, non-equivalent protons, causing their signals to split. This splitting pattern, or multiplicity, reveals the number of neighboring protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

Predicted ¹H NMR Spectral Data

The spectrum is predicted to show five distinct signals: three for the aromatic protons, one for the amine protons, and one for the methyl protons. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -COCH₃ (H8) | ~2.5 | Singlet (s) | - | Protons on a methyl group adjacent to a carbonyl. No adjacent non-equivalent protons. |

| -NH₂ | ~4.0-5.0 (Broad) | Broad Singlet (br s) | - | Amine protons often exchange with trace water, leading to signal broadening. The chemical shift is concentration and solvent dependent. |

| H5' | ~6.8 | Doublet of doublets (dd) | ³J(H5'-H6') ≈ 8.5 Hz (ortho)⁴J(H5'-F) ≈ 4.5 Hz (meta) | Shielded by the ortho amino group. Coupled to the adjacent H6' (ortho) and to the fluorine atom three bonds away (meta). |

| H2' | ~7.2 | Doublet (d) or Doublet of doublets (dd) | ⁴J(H2'-H6') ≈ 2.5 Hz (meta)⁴J(H2'-F) ≈ 2.5 Hz (meta) | Deshielded by the para acetyl group. Coupled to H6' (meta) and the fluorine atom (meta). These small couplings may result in a signal that appears as a slightly broadened doublet. |

| H6' | ~7.3 | Doublet of doublets (dd) | ³J(H6'-H5') ≈ 8.5 Hz (ortho)³J(H6'-F) ≈ 9.0 Hz (ortho) | Deshielded by the ortho acetyl group. Coupled to the adjacent H5' (ortho) and the adjacent fluorine atom (ortho). |

Workflow for ¹H NMR Analysis

The logical flow from sample preparation to final structure confirmation is a self-validating process critical for ensuring data integrity.

Caption: Standard workflow for ¹H NMR spectral analysis.

Analysis of the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom, offering a direct count of the carbon environments and insight into their functional group identity.

Predicted ¹³C NMR Spectral Data

All eight carbon atoms in this compound are in unique chemical environments and should therefore produce eight distinct signals. The fluorine atom will cause splitting of the signals for nearby carbons (C-F coupling), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C8 (-CH₃) | ~26 | - | Aliphatic carbon, typical for an acetyl methyl group.[6][7] |

| C5' | ~115 | ³J(C5'-F) ≈ 4 Hz | Shielded by the adjacent amino group and influenced by the meta fluorine. |

| C2' | ~118 | ³J(C2'-F) ≈ 4 Hz | Influenced by the meta amino and fluorine groups. |

| C6' | ~126 | ²J(C6'-F) ≈ 8 Hz | Deshielded by the para amino group and coupled to the ortho fluorine. |

| C1' | ~130 | ⁴J(C1'-F) ≈ 3 Hz | Aromatic carbon attached to the acetyl group (quaternary). |

| C3' (-C-NH₂) | ~145 | ²J(C3'-F) ≈ 12 Hz | Aromatic carbon attached to the nitrogen (quaternary), deshielded. Coupled to the ortho fluorine. |

| C4' (-C-F) | ~155 | ¹J(C4'-F) ≈ 245 Hz | Aromatic carbon directly bonded to fluorine (quaternary). Shows a characteristically large one-bond C-F coupling constant. |

| C7 (C=O) | ~196 | - | Carbonyl carbon, characteristically found far downfield.[6][7] |

Key Structural Correlations in ¹³C NMR

The ¹³C spectrum provides a robust framework for validating the proposed structure, with specific signals and couplings acting as internal checks.

Caption: Key structural features and their ¹³C NMR spectral correlations.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed for a typical high-field NMR spectrometer (e.g., 400-600 MHz).[8][9]

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard, typically 0.03-0.05% (v/v) tetramethylsilane (TMS).[10] CDCl₃ is a good first choice for its ability to dissolve many organic compounds.

-

Transfer: Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

-

Capping: Securely cap the NMR tube. The final sample volume should be sufficient to cover the detection coils of the NMR probe, typically a height of 4-5 cm.[11]

Instrument Operation and Data Acquisition

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Wipe the tube clean before inserting it into the spectrometer's magnet.[11]

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[8]

-

¹H Spectrum Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire the data using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Load standard proton-decoupled carbon acquisition parameters.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a short relaxation delay are typically required.

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum.

-

Phase and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If using CDCl₃ without TMS, the residual solvent peak can be used as a secondary reference (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[12]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when analyzed systematically, allows for its unequivocal identification. The characteristic chemical shifts of the acetyl group, the splitting patterns of the aromatic protons dictated by H-H and H-F couplings, and the highly diagnostic large ¹J(C-F) coupling in the ¹³C spectrum all serve as mutually reinforcing data points. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently acquire and interpret the NMR data for this important synthetic intermediate, ensuring the integrity and accuracy required in the rigorous field of drug development.[2]

References

-

Moravek, J. Applications of NMR in Pharmaceutical Analysis. Vertex, [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Holzgrabe, U. NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 1998, 17(4-5), 557-616. Available: [Link]. [Accessed: Jan. 10, 2026].

-

European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. Oct. 28, 2014. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Slideshare. NMR spectroscopy (Pharmaceutical analysis). [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

University of Ottawa. GOOD LAB PRACTICE-NMR. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Zhang, G., et al. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry, 2013. Available: [Link]. [Accessed: Jan. 10, 2026].

-

PubChem. This compound. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Capot Chemical Co., Ltd. Specifications of this compound. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

University of Bath. How to Prepare and Run a NMR Sample. YouTube, Dec. 4, 2017. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

The Royal Society of Chemistry. Supplementary Information: Acetophenone. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Scribd. Acetophenone H NMR. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Scribd. Acetophenone 13C NMR Analysis. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Govindaraju, V., Young, K., & Maudsley, A. A. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 2000, 13(3), 129-153. Available: [Link]. [Accessed: Jan. 10, 2026].

-

PubChem. 4'-Fluoroacetophenone. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

PubChem. 3'-Aminoacetophenone. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Chemistry Steps. NMR Spectroscopy Practice Problems. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Jan. 29, 2023. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

NMR Academy. NMR exercises and their solutions. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Reddit. Intro to NMR Problem Solving. Nov. 19, 2012. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

Sources

- 1. moravek.com [moravek.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]

- 4. NMR spectroscopy in pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. NMR spectroscopy (Pharmaceutical analysis) | PPTX [slideshare.net]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.washington.edu [chem.washington.edu]

A Senior Application Scientist's Guide to FT-IR Spectrum Analysis of 3'-Amino-4'-fluoroacetophenone

Abstract and Introduction

3'-Amino-4'-fluoroacetophenone is a substituted aromatic ketone that serves as a critical building block in medicinal chemistry and the synthesis of novel pharmaceutical agents.[1] Its molecular structure, containing a primary aromatic amine, a ketone, and a carbon-fluorine bond, provides multiple reactive sites for building complex molecules.[1] The fluorine atom, in particular, can enhance metabolic stability and bioavailability in drug candidates.[1]

Given its role as a high-value intermediate, rigorous structural confirmation and purity assessment are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose.[2] It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2]

This in-depth guide provides a comprehensive framework for the FT-IR analysis of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, validate the experimental protocol, and provide a detailed interpretation of the resulting spectrum.

Core Principles: Understanding the Vibrational Landscape

The power of FT-IR spectroscopy lies in its ability to detect the specific vibrational frequencies of chemical bonds within a molecule. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to the natural vibrational frequencies of the bonds, leading to an absorption spectrum. For this compound, we are primarily interested in the characteristic vibrations of its key functional groups.

-

Amine Group (-NH₂): As a primary aromatic amine, it will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching modes.[3][4] A characteristic N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[4][5]

-

Ketone Group (C=O): The carbonyl stretch is one of the most intense and recognizable absorptions in an IR spectrum. For an aromatic ketone, this peak is typically found in the 1690-1666 cm⁻¹ range.[3][6] The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹) due to resonance, which slightly weakens the C=O double bond character.[6][7]

-

Aromatic Ring (C₆H₃): The aromatic ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring produce a series of sharp bands of variable intensity, typically around 1600, 1580, 1500, and 1450 cm⁻¹.[8]

-

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known for its strong intensity and appears in the fingerprint region of the spectrum, typically between 1360 and 1000 cm⁻¹.[9] The exact position is sensitive to the molecular environment. For monofluorinated aromatic compounds, a strong band is expected between 1110 and 1000 cm⁻¹.[9]

Experimental Protocol: A Self-Validating Workflow

The following protocol details the Potassium Bromide (KBr) pellet method, a widely used technique for analyzing solid samples.[10] The rationale for this choice is that KBr is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects.[11]

Instrumentation and Quality Control

-

Spectrometer: A calibrated Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Performance Verification: Before analysis, ensure the instrument is performing correctly by running a polystyrene film standard. The peak positions should be within the manufacturer's specified tolerance.

-

Background Spectrum: It is crucial to acquire a background spectrum of the empty sample compartment. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water vapor and carbon dioxide.

Sample Preparation: The KBr Pellet Method

The quality of the final spectrum is highly dependent on the quality of the KBr pellet. Poor preparation can lead to a noisy spectrum or distorted peaks.[12]

-

Material Purity: Use spectroscopy-grade KBr powder. Since KBr is hygroscopic, it must be kept in a desiccator or dried in an oven at ~110°C for several hours and cooled in a desiccator before use to avoid interfering O-H bands from absorbed water.[13][14]

-

Grinding and Mixing:

-

In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine, consistent powder.[15]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.[10][15] The optimal sample concentration in KBr is typically between 0.2% and 1%.[16]

-

Gently but thoroughly mix the sample and KBr with the pestle to ensure uniform dispersion. Avoid overly vigorous grinding at this stage, which can increase moisture absorption.[16]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[13] This allows the KBr to "cold-flow" and form a solid, transparent, or translucent disc.[13]

-

Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

-

Data Acquisition Parameters

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

The entire workflow, from preparation to analysis, is visualized in the diagram below.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Analysis